Etafenone is chemically classified as a phenolic compound with the molecular formula C21H27NO2. It features a unique structure that includes an aromatic ring and a ketone functional group, contributing to its pharmacological properties. The compound is often utilized in the treatment of heart conditions due to its ability to enhance myocardial energy metabolism and improve cardiac function .
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The primary biological activity of Etafenone is its cardioprotective effect. Research indicates that it significantly increases levels of creatine phosphate and adenosine triphosphate (ATP) in myocardial tissues, suggesting enhanced energy metabolism in heart cells . Additionally, it has been shown to:
These properties make it particularly useful in treating conditions like ischemic heart disease.
Etafenone can be synthesized through several methods, including:
The choice of synthesis method often depends on the desired yield and purity of the final product.
Etafenone is primarily used in:
Moreover, its influence on energy metabolism has implications for broader research into metabolic disorders.
Interaction studies have shown that Etafenone can interact with various drugs:
These interactions highlight the importance of monitoring drug combinations when prescribing Etafenone to avoid adverse effects.
Several compounds share structural or functional similarities with Etafenone. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Propranolol | C16H21NO2 | Non-selective beta-blocker; used for hypertension. |
| Metoprolol | C15H25NO3 | Selective beta-1 blocker; improves heart efficiency. |
| Diltiazem | C22H26N2O3S | Calcium channel blocker; reduces cardiac workload. |
While many of these compounds are used for cardiovascular issues, Etafenone's distinct mechanism involving enhanced myocardial energy metabolism sets it apart. Its ability to increase ATP levels specifically makes it a unique option among cardiac medications.
Etafenone is systematically named 1-[2-(2-(diethylamino)ethoxy)phenyl]-3-phenylpropan-1-one . Its molecular formula, C₂₁H₂₇NO₂, corresponds to a molecular weight of 325.44 g/mol . The structure comprises a propiophenone core with a diethylaminoethoxy group at the ortho-position of the aromatic ring and a phenyl substituent on the propane chain (Fig. 1).
Table 1: Key Molecular Properties
| Property | Value | |
|---|---|---|
| Molecular Formula | C₂₁H₂₇NO₂ | |
| Molecular Weight | 325.44 g/mol | |
| CAS Registry Number | 90-54-0 | |
| SMILES | CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |
While X-ray crystallography is a gold standard for atomic-resolution structural analysis, no published crystal structure of Etafenone exists in the provided sources. However, analogous compounds in patents (e.g., mixed-phase co-crystals) suggest that crystallographic methods could resolve its conformation, particularly the dihedral angles between aromatic rings and the orientation of the diethylaminoethoxy side chain . Computational models predict a planar propiophenone moiety with the ethoxy group adopting a gauche conformation relative to the adjacent phenyl ring .
Strong absorption bands at 1,680 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C ether stretch) confirm the ketone and ethoxy functionalities .
Electrospray ionization (ESI-MS) shows a base peak at m/z 325.20 ([M+H]⁺), with fragmentation ions at m/z 256.1 (loss of diethylamine) and m/z 207.1 (cleavage of the propane chain) .
Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The electrostatic potential map highlights electron-rich regions at the ketone oxygen and ether linkage, consistent with hydrogen-bonding capabilities . Molecular dynamics simulations suggest that the diethylamino group enhances solubility in polar solvents via charge interactions .
Etafenone exhibits distinct thermodynamic characteristics that significantly influence its physicochemical behavior and stability profile. The compound demonstrates a melting point below 25°C, specifically documented as less than 25°C under standard atmospheric conditions [1]. This relatively low melting point positions etafenone in a critical transition zone at room temperature, where it may exist as either a liquid or crystalline solid depending on precise environmental conditions.
The boiling point of etafenone has been determined to be 264-268°C at 30 Torr (reduced pressure), indicating substantial thermal stability under normal handling conditions [1]. This elevated boiling point suggests strong intermolecular interactions within the liquid phase, likely attributable to the compound's aromatic structure and polar functional groups. The significant difference between melting and boiling points (approximately 240°C range) indicates a relatively wide liquid phase stability window, which is favorable for pharmaceutical processing and formulation development.
Thermodynamic stability assessments indicate that etafenone maintains chemical integrity under standard storage conditions when properly handled [2]. The compound requires specific storage temperatures to maintain optimal stability: powder forms should be stored at -20°C, while solutions require storage at -80°C [2]. These temperature requirements reflect the compound's sensitivity to thermal degradation processes, particularly in solution where molecular mobility is enhanced.
The phase behavior of etafenone is characterized by its temperature-dependent state transitions. At standard room temperature (25°C), the compound exists near its crystalline-liquid transition point, making environmental temperature control critical for maintaining consistent physical properties. This phase behavior has implications for analytical methodology development, as sample preparation and measurement conditions must account for potential phase changes that could affect experimental reproducibility.
| Parameter | Value | Reference |
|---|---|---|
| Melting Point (°C) | <25 | [1] |
| Boiling Point (°C, 30 Torr) | 264-268 | [1] |
| Physical State at 25°C | Liquid/crystalline transition zone | Based on melting point data |
| Storage Temperature (powder) | -20°C | [2] |
| Storage Temperature (solution) | -80°C | [2] |
The solubility profile of etafenone reflects its complex molecular architecture, featuring both hydrophobic aromatic domains and hydrophilic functional groups. In organic solvents, particularly dimethyl sulfoxide (DMSO), etafenone demonstrates good solubility characteristics [3]. This high solubility in DMSO is consistent with the compound's molecular structure, which contains multiple aromatic rings and polar functional groups capable of favorable solvation interactions with aprotic polar solvents.
Aqueous solubility of etafenone is more limited, as would be expected from its substantial lipophilic character derived from the extended aromatic framework [4] [5]. The compound's molecular structure includes a diethylamino ethoxy side chain and multiple phenyl rings, contributing to its overall hydrophobic nature while providing some aqueous interaction capability through the tertiary amine and ether functionalities.
The pH-dependent solubility behavior of etafenone can be predicted based on its structural features. The presence of a tertiary amine group (diethylamino functionality) suggests that the compound may exhibit enhanced aqueous solubility under acidic conditions where protonation of the nitrogen atom would increase overall polarity and water affinity. Conversely, under basic conditions, the neutral form would predominate, potentially reducing aqueous solubility.
Temperature effects on solubility follow expected thermodynamic principles, with increased temperature generally enhancing dissolution in both organic and aqueous media. However, the thermal sensitivity of etafenone, as evidenced by its low-temperature storage requirements, suggests that elevated temperatures should be avoided during solubility determinations to prevent compound degradation [2].
Solvent selection for analytical and preparative applications should consider both solubility characteristics and chemical stability. Organic solvents with moderate polarity, such as acetonitrile and methanol, are likely to provide good solvation while maintaining chemical integrity [6]. For aqueous-based systems, buffered solutions may be necessary to control pH and optimize solubility while preventing degradation.
| Solvent/Medium | Solubility | Temperature Dependence | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble | Standard conditions | [3] |
| Water | Limited solubility | Not specified | Inferred from structure |
| Organic solvents (general) | Expected good solubility | Temperature dependent | Based on lipophilic structure |
| Aqueous buffers | pH dependent | Variable | Predicted from pKa |
The ultraviolet-visible spectroscopic profile of etafenone is characterized by multiple absorption features arising from its complex aromatic chromophore system. The molecular structure contains two distinct phenyl rings connected through a propanone linker with an extended ether side chain, creating a conjugated system with multiple electronic transition possibilities.
Primary ultraviolet absorption bands are expected in the 250-300 nanometer region, corresponding to π→π* transitions associated with the aromatic phenyl rings [7] [8]. These transitions represent electron promotion from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The presence of multiple phenyl groups suggests that several absorption maxima may be observed, potentially with different intensities based on the electronic environment of each aromatic system.
The carbonyl functionality present in the propanone bridge contributes an additional chromophore with characteristic n→π* transition typically occurring around 270-290 nanometers [7] [8]. This transition involves promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The relatively weak nature of n→π* transitions compared to π→π* transitions may result in this absorption appearing as a shoulder or weaker band in the overall spectrum.
Extended conjugation effects within the etafenone structure are likely to produce bathochromic shifts (red shifts) in absorption maxima compared to isolated aromatic systems [9] [10]. The electronic communication between aromatic rings through the carbonyl bridge can delocalize electron density, reducing the energy gap between ground and excited states and shifting absorption to longer wavelengths.
Fluorescence properties of etafenone have been documented in biological systems, where the compound exhibits fluorescence characteristics that have been utilized for metabolic studies [11]. The aromatic conjugation within the molecule provides the structural basis for potential fluorescence emission, as π-conjugated systems often exhibit photoluminescence properties. The efficiency and wavelength of fluorescence emission would depend on the specific electronic transitions involved and the molecular environment.
Solvent effects on the spectroscopic properties of etafenone are anticipated based on the polar functional groups present in the structure. Solvatochromic effects, where absorption and emission wavelengths shift with solvent polarity, are likely due to differential stabilization of ground and excited states by the solvent environment. Polar solvents may stabilize charge-transfer excited states differently than non-polar solvents, leading to observable spectral changes.
| Spectroscopic Feature | Expected Characteristics | Structural Basis | Reference |
|---|---|---|---|
| Aromatic π→π* transitions | 250-300 nm region | Aromatic phenyl rings | [7] [8] |
| Carbonyl n→π* transition | ~270-290 nm (carbonyl) | Ketone carbonyl group | [7] [8] |
| Extended conjugation effects | Bathochromic shift due to conjugation | Extended aromatic system | [9] [10] |
| Fluorescence properties | Potential fluorescence activity | Aromatic conjugation | [11] |
The chromatographic behavior of etafenone in high performance liquid chromatography systems is governed by its unique combination of hydrophobic and hydrophilic structural elements. Reverse-phase liquid chromatography represents the primary separation mechanism for this compound, with retention driven predominantly by hydrophobic interactions between the aromatic portions of the molecule and the nonpolar stationary phase [6].
Retention mechanism analysis reveals that etafenone exhibits strong affinity for C18 stationary phases, particularly those with low silanol activity such as Newcrom R1 columns [6]. The compound's substantial hydrophobic character, derived from multiple aromatic rings and alkyl chains, promotes strong retention through van der Waals interactions and π-π stacking with the hydrocarbon chains of the stationary phase. The diethylamino ethoxy side chain provides some polar character that can interact with residual silanol groups, potentially affecting peak shape and retention reproducibility.
Mobile phase optimization for etafenone separation typically employs acetonitrile-water systems, which provide excellent compatibility with the compound's mixed polar-nonpolar character [6]. The organic modifier concentration critically influences retention time, with higher acetonitrile percentages reducing retention through enhanced solvation of the hydrophobic aromatic regions. pH effects on retention are significant due to the ionizable tertiary amine functionality, which can exist in protonated or neutral forms depending on mobile phase pH relative to the compound's pKa value.
Detection methodology for etafenone commonly utilizes ultraviolet detection at 210 nanometers, taking advantage of the compound's strong aromatic absorption [6]. This wavelength provides sensitive detection while avoiding interference from mobile phase components. The multiple chromophores within the etafenone structure enable detection across a range of ultraviolet wavelengths, allowing for method optimization based on selectivity requirements and potential interfering compounds.
Retention factor determination shows that etafenone exhibits moderate to high retention under typical reverse-phase conditions, with retention times dependent on mobile phase composition, temperature, and pH [6]. The compound's retention behavior can be predicted using linear solvation energy relationships, where retention correlates with molecular descriptors such as hydrophobicity (LogP), molecular volume, and hydrogen bonding capacity.
Peak shape characteristics for etafenone are generally favorable, with good symmetry achievable under optimized conditions [6]. However, the presence of ionizable functionality requires careful pH control to prevent peak tailing due to secondary interactions with silanol groups. Temperature control is important for maintaining consistent retention times and peak shapes, as thermal effects can influence both partition equilibria and mass transfer kinetics.
Method development considerations for etafenone include the compound's thermal sensitivity, requiring temperature-controlled sample storage and analysis conditions [2]. The stability of etafenone solutions during chromatographic analysis necessitates rapid sample preparation and analysis to prevent degradation artifacts that could compromise quantitative accuracy.
| Chromatographic Parameter | Characteristics | Optimization Factors | Reference |
|---|---|---|---|
| HPLC Retention Mechanism | Reverse-phase retention | Hydrophobic interactions | [6] |
| Mobile Phase Compatibility | Acetonitrile-water systems | pH and buffer effects | [6] |
| Column Type | C18 columns (Newcrom R1) | Low silanol activity preferred | [6] |
| Detection Method | UV detection | 210 nm detection wavelength | [6] |
| Retention Factors | Moderate to high retention | Dependent on mobile phase composition | Predicted from LogP |
| Peak Shape Characteristics | Good peak symmetry expected | Temperature control important | [6] |